molecular formula C₁₁₂H₁₇₇N₂₉O₂₈S B549821 magainin 1 peptide, Xenopus CAS No. 108433-99-4

magainin 1 peptide, Xenopus

Cat. No. B549821
M. Wt: 2409.8 g/mol
InChI Key: OFIZOVDANLLTQD-ZVNXOKPXSA-N
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Description

Magainin 1 is a 23 amino acid amphipathic cationic peptide with broad-spectrum antimicrobial activities . It was originally extracted from the skin of the African clawed frog Xenopus laevis . The sequence of magainin is H-Gly-Ile-Gly-Lys-Phe-Leu-His-Ser-Ala-Lys-Lys-Phe-Gly-Lys-Ala-Phe-Val-Gly-Glu-Ile-Met-Asn-Ser-OH .


Synthesis Analysis

Magainins, including magainin 1, are synthesized by the method of simultaneous multiple peptide synthesis (SMPS) . This method was used to examine the effects of omitting individual amino acids on antimicrobial activity .


Chemical Reactions Analysis

Magainin 1 exhibits antibiotic activity against numerous Gram-negative and Gram-positive bacteria . It also induces osmotic lysis of protozoa .


Physical And Chemical Properties Analysis

Magainin 1 has pore-forming properties in planar lipid bilayers . The channel current conductance of magainin 1 was measured, and the pore size and the number of assembling monomers in magainin pores in mammalian and bacterial model membranes were determined .

Scientific Research Applications

Antimicrobial and Anticancer Properties

Magainin peptides, derived from the skin of Xenopus laevis, have significant potential in therapeutic applications due to their antimicrobial properties. These peptides effectively disrupt membrane permeability in microbial targets, demonstrating a broad spectrum of cidal activity against various bacteria, fungi, protozoa, and certain cancer cells. Notably, they are effective at concentrations lower for cancer cells compared to normal human cells, highlighting their potential as selective agents in cancer therapy. Magainin analogues, like MSI-78, have advanced into clinical trials, emphasizing their potential as human therapeutic agents, particularly in treating infections like impetigo and systemic infections in animal models. These findings illustrate the peptides' broad-spectrum antimicrobial nature and potential utility in treating cancer (Jacob & Zasloff, 2007).

Structural Insights and Dimerization

The structure and mode of action of magainin peptides are pivotal in understanding their therapeutic potential. Magainin 2, an antimicrobial peptide from Xenopus laevis, adopts an alpha-helical conformation upon binding to phospholipid bilayers. Interestingly, this peptide dimerizes in phospholipid bilayers, forming a coiled-coil structure. This dimerization and interaction with the membrane are essential for its antimicrobial function, providing insights into the development of more effective antimicrobial agents (Wakamatsu et al., 2002).

Enhancement of Plant Disease Resistance

Magainin analogues like MSI-99 have been utilized to enhance disease resistance in transgenic plants. This peptide inhibited growth and spore germination of Fusarium oxysporum in tobacco and banana, demonstrating its effectiveness against a range of plant pathogens. The expression of MSI-99 in plants suggests its potential in agricultural biotechnology to create disease-resistant crops, a significant step towards sustainable agriculture (Chakrabarti et al., 2003).

Antibacterial and Antibiofilm Activities

Magainin 2 has shown excellent antibacterial activity against drug-resistant Acinetobacter baumannii strains. Its efficacy in inhibiting and eliminating biofilms and its non-toxic nature towards human cells further highlight its potential as an antimicrobial and antibiofilm agent. This suggests a promising application in treating infections caused by antibiotic-resistant bacteria (Kim et al., 2018).

Future Directions

Magainins, including magainin 1, are a promising candidate for a new antibiotic of therapeutic value . They have been studied for their potential applications in treating systemic Escherichia coli infections and malignant melanoma and ovarian cancer cells in mouse models .

properties

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H177N29O28S/c1-12-65(7)93(139-86(144)54-117)110(166)122-59-89(147)128-75(39-25-29-46-115)100(156)135-81(51-70-33-19-15-20-34-70)105(161)133-79(49-63(3)4)104(160)136-83(53-72-55-118-62-123-72)106(162)137-84(60-142)108(164)124-67(9)95(151)119-56-87(145)127-74(38-24-28-45-114)99(155)134-80(50-69-31-17-14-18-32-69)97(153)120-57-88(146)126-73(37-23-27-44-113)98(154)125-68(10)96(152)132-82(52-71-35-21-16-22-36-71)107(163)140-92(64(5)6)109(165)121-58-90(148)129-77(41-42-91(149)150)103(159)141-94(66(8)13-2)111(167)131-78(43-48-170-11)102(158)130-76(40-26-30-47-116)101(157)138-85(61-143)112(168)169/h14-22,31-36,55,62-68,73-85,92-94,142-143H,12-13,23-30,37-54,56-61,113-117H2,1-11H3,(H,118,123)(H,119,151)(H,120,153)(H,121,165)(H,122,166)(H,124,164)(H,125,154)(H,126,146)(H,127,145)(H,128,147)(H,129,148)(H,130,158)(H,131,167)(H,132,152)(H,133,161)(H,134,155)(H,135,156)(H,136,160)(H,137,162)(H,138,157)(H,139,144)(H,140,163)(H,141,159)(H,149,150)(H,168,169)/t65-,66-,67-,68-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-,94-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIZOVDANLLTQD-ZVNXOKPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H177N29O28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

magainin 1 peptide, Xenopus

CAS RN

108433-99-4
Record name Magainin 1 peptide, Xenopus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108433994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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